molecular formula C7H14OS4 B14506646 O-Ethyl butyltrisulfane-1-carbothioate CAS No. 63407-79-4

O-Ethyl butyltrisulfane-1-carbothioate

Cat. No.: B14506646
CAS No.: 63407-79-4
M. Wt: 242.5 g/mol
InChI Key: HYWIPYHYQSIULO-UHFFFAOYSA-N
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Description

O-Ethyl butyltrisulfane-1-carbothioate is an organosulfur compound with the molecular formula C7H14S3O2. This compound is known for its unique structure, which includes a trisulfane group and a carbothioate moiety. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl butyltrisulfane-1-carbothioate typically involves the reaction of butylthiol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

Butylthiol+Ethyl chloroformateO-Ethyl butyltrisulfane-1-carbothioate+HCl\text{Butylthiol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Butylthiol+Ethyl chloroformate→O-Ethyl butyltrisulfane-1-carbothioate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl butyltrisulfane-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trisulfane group to thiols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted carbothioates.

Scientific Research Applications

O-Ethyl butyltrisulfane-1-carbothioate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of O-Ethyl butyltrisulfane-1-carbothioate involves its interaction with various molecular targets. The trisulfane group can undergo redox reactions, leading to the formation of reactive sulfur species. These reactive species can interact with proteins, enzymes, and other biomolecules, affecting their function and activity. The compound’s ability to modulate redox balance and generate reactive sulfur species is key to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • O-Methyl benzothioate
  • O-Propyl benzothioate
  • O-Butyl benzothioate

Uniqueness

O-Ethyl butyltrisulfane-1-carbothioate is unique due to its trisulfane group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a broader range of applications and potential therapeutic benefits.

Properties

CAS No.

63407-79-4

Molecular Formula

C7H14OS4

Molecular Weight

242.5 g/mol

IUPAC Name

O-ethyl (butyltrisulfanyl)methanethioate

InChI

InChI=1S/C7H14OS4/c1-3-5-6-10-12-11-7(9)8-4-2/h3-6H2,1-2H3

InChI Key

HYWIPYHYQSIULO-UHFFFAOYSA-N

Canonical SMILES

CCCCSSSC(=S)OCC

Origin of Product

United States

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